[(1-ethyl-1H-pyrazol-3-yl)methyl](2-methylpropyl)amine
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Overview
Description
(1-ethyl-1H-pyrazol-3-yl)methylamine is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl group at the 1-position and a methyl group at the 3-position, linked to a 2-methylpropylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-pyrazol-3-yl)methylamine typically involves the reaction of 1-ethyl-1H-pyrazole-3-carbaldehyde with 2-methylpropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-1H-pyrazol-3-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, reduced pyrazole derivatives, and substituted pyrazole compounds .
Scientific Research Applications
(1-ethyl-1H-pyrazol-3-yl)methylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of (1-ethyl-1H-pyrazol-3-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- **1-ethyl-1H-pyrazol-4-yl)methyl](2-methylpropyl)amine
- **1-methyl-1H-pyrazol-3-yl)methyl](2-methylpropyl)amine
- **1-ethyl-1H-pyrazol-5-yl)methyl](2-methylpropyl)amine
Uniqueness
(1-ethyl-1H-pyrazol-3-yl)methylamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C10H19N3 |
---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H19N3/c1-4-13-6-5-10(12-13)8-11-7-9(2)3/h5-6,9,11H,4,7-8H2,1-3H3 |
InChI Key |
HWVUDQXGUNMMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CNCC(C)C |
Origin of Product |
United States |
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